REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[CH:3]=1.B1([C:15]2[CH:20]=[CH:19][CH:18]=[N:17][CH:16]=2)OCCCO1.C([O-])([O-])=O.[Na+].[Na+]>CCO.C1(C)C=CC=CC=1.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[Br:8][C:4]1[CH:3]=[C:2]([C:15]2[CH:16]=[N:17][CH:18]=[CH:19][CH:20]=2)[CH:7]=[CH:6][CH:5]=1 |f:2.3.4,7.8.9.10.11|
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Name
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|
Quantity
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8.7 g
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Type
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reactant
|
Smiles
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BrC1=CC(=CC=C1)Br
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Name
|
|
Quantity
|
4 g
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Type
|
reactant
|
Smiles
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B1(OCCCO1)C2=CN=CC=C2
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Name
|
|
Quantity
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24.5 mL
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Type
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reactant
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Smiles
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C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
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60 mL
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Type
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solvent
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Smiles
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CCO
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Name
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|
Quantity
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60 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
0.25 g
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Type
|
catalyst
|
Smiles
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[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was degassed with a stream of N2 for 10 min
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Duration
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10 min
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Type
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TEMPERATURE
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Details
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the reaction heated
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Type
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TEMPERATURE
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Details
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at reflux for 14 h
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Duration
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14 h
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Type
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CONCENTRATION
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Details
|
The mixture was concentrated under reduced pressure
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Type
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CUSTOM
|
Details
|
to remove the organic solvents
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Type
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EXTRACTION
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Details
|
The organics were extracted with EtOAc (2×125 ml)
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Type
|
WASH
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Details
|
washed with brine (75 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting crude residue was purified by column chromatography on silica
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Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1)C=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.66 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 63.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |